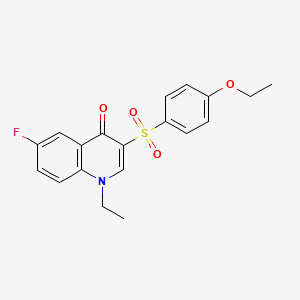

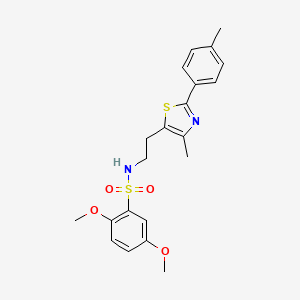

2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical processes, including condensation reactions, acetylation, and the use of specific reagents like EDCI/HOBt for coupling. For instance, the synthesis of certain antitumor active compounds from L-tyrosine methyl ester and D-tyrosine ethyl ester, utilizing 5-fluorouracil-1-yl acetic acid as an intermediate, illustrates the complexity and precision required in synthesizing such molecules (Xiong Jing, 2011).

Molecular Structure Analysis

Molecular structure analysis, often conducted via X-ray diffraction, reveals the conformational features of the molecules. Studies have shown how the conformation of the tetrahydropyrimidine ring, for example, depends on the orientation of substituents, which is crucial for understanding the compound's chemical behavior and potential interactions (G. Gurskaya et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving the compound demonstrate its reactivity and potential for forming diverse derivatives. For instance, acetylation of certain pyrimidinyl derivatives yields N-pyrimidinylacetamide derivatives, highlighting the compound's chemical versatility and potential for further modification (O. Farouk et al., 2021).

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of synthetic chemistry has led to the development of novel compounds with potential biological activities. For instance, the synthesis of derivatives related to the pyrimidinone and thiazolopyrimidine frameworks has been explored for their potential anti-inflammatory and analgesic properties, showcasing the compound's relevance in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activities and Potential Therapeutics

The antimicrobial activity of pyrimidinone derivatives has been a significant focus, with studies demonstrating their effectiveness against bacterial and fungal pathogens. This aspect highlights the potential of such compounds in addressing infectious diseases (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Mechanistic Insights and Molecular Studies

Investigations into the metabolism of chloroacetamide herbicides and related compounds have provided valuable insights into their biotransformation and the implications for their biological activity and safety profile. Such studies are crucial for understanding the environmental and health impacts of these chemicals (Coleman, Linderman, Hodgson, & Rose, 2000).

Antitumor Activities and Cancer Research

The exploration of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for their antitumor activities has unveiled promising avenues for cancer treatment. Studies have identified compounds with potent anticancer activity, marking a step forward in the search for novel chemotherapeutic agents (Hafez & El-Gazzar, 2017).

Advances in Antimicrobial Therapies

Research has also focused on the synthesis of thiazoles and their fused derivatives, exhibiting antimicrobial activities. Such studies contribute to the development of new antimicrobial agents capable of combating resistant strains of bacteria and fungi (Wardkhan, Youssef, Hamed, & Ouf, 2008).

properties

IUPAC Name |

2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-4-13-10(2)17-16(19-15(13)21)23-9-14(20)18-11-6-5-7-12(8-11)22-3/h5-8H,4,9H2,1-3H3,(H,18,20)(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIHSQNSEOVIMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)SCC(=O)NC2=CC(=CC=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

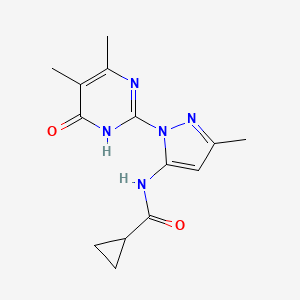

![5-[(3-Chlorobenzyl)thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2483482.png)

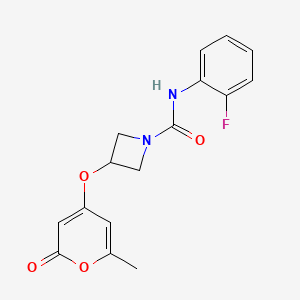

![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(2-methylbenzyl)-1,3-thiazole-5-carboxamide](/img/structure/B2483483.png)

![(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2483495.png)

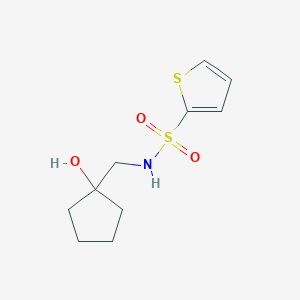

![[1,4'-Bipiperidine]-2,6-dione hydrochloride](/img/structure/B2483496.png)

![8-fluoro-2-(pyrimidine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2483502.png)